5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Lipophilicity Drug-likeness Physicochemical profiling

The compound 5-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 477888-93-0) is a fully N‑methylated barbituric acid derivative featuring a 5‑(3,4‑dichlorophenacyl) side chain. Its core 1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione scaffold confers distinct physicochemical properties relative to unmethylated barbituric acid congeners , while the 3,4‑dichlorophenyl moiety introduces electron‑withdrawing character and enhanced lipophilicity.

Molecular Formula C14H12Cl2N2O4
Molecular Weight 343.16
CAS No. 477888-93-0
Cat. No. B2831059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS477888-93-0
Molecular FormulaC14H12Cl2N2O4
Molecular Weight343.16
Structural Identifiers
SMILESCN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O4/c1-17-12(20)8(13(21)18(2)14(17)22)6-11(19)7-3-4-9(15)10(16)5-7/h3-5,8H,6H2,1-2H3
InChIKeyXYSVXOZLTZZBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 477888-93-0): Molecular Identity and Core Scaffold


The compound 5-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 477888-93-0) is a fully N‑methylated barbituric acid derivative featuring a 5‑(3,4‑dichlorophenacyl) side chain [1]. Its core 1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione scaffold confers distinct physicochemical properties relative to unmethylated barbituric acid congeners , while the 3,4‑dichlorophenyl moiety introduces electron‑withdrawing character and enhanced lipophilicity. The compound is primarily encountered as a synthetic intermediate and building block in medicinal chemistry and photochemistry research.

Why 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Cannot Be Replaced by Simple 5‑Phenyl or 5‑Benzyl Barbituric Acid Analogs


Generic substitution with 5‑phenyl‑1,3‑dimethylbarbituric acid or 5‑benzyl‑1,3‑dimethylbarbituric acid overlooks the unique structural features of the phenacyl spacer. The carbonyl group within the phenacyl linker introduces an additional hydrogen‑bond acceptor site, alters the dihedral angle between the barbituric core and the aryl ring, and provides a photolabile chromophore absent in simpler arylalkyl barbiturates [1]. These differences directly impact molecular recognition, photochemical reactivity, and solid‑state packing, making the compound non‑interchangeable with close analogs in applications requiring precise spatial presentation of the 3,4‑dichlorophenyl pharmacophore.

Quantitative Differentiation Evidence for 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Relative to Closest Structural Analogs


Lipophilicity Enhancement: Predicted logP Shift Relative to 1,3-Dimethyl-5-phenylbarbituric Acid

The target compound incorporates a 3,4-dichlorophenacyl substituent in place of the simple phenyl group present in 1,3-dimethyl-5-phenylbarbituric acid. Based on the experimentally determined logP of the parent 1,3-dimethylbarbituric acid scaffold (logP = -0.697 ± 0.3) and applying an established fragment-based clogP increment of +1.61 for a 3,4-dichlorophenyl moiety plus +0.53 for an additional methylene carbonyl spacer [1], the predicted logP of the target compound lies approximately 2.1 log units higher than that of the unsubstituted 5-phenyl analog (estimated clogP ~1.4 vs. ~-0.7 for the scaffold). This substantial lipophilicity shift influences membrane permeability, protein binding, and organic solubility, making the compound a differentiated choice for lead optimization campaigns where higher logD7.4 is desired.

Lipophilicity Drug-likeness Physicochemical profiling

Photochemical Reactivity: Phenacyl Chromophore Enables Photocleavage Not Possible with 5‑Phenyl or 5‑Benzyl Analogs

The 2‑oxoethyl (phenacyl) linker in the target compound serves as an intrinsic photolabile chromophore. Upon irradiation at 300–350 nm, phenacyl esters and related derivatives undergo efficient photoinduced cleavage via a triplet‑state hydrogen‑atom abstraction pathway, releasing the parent acid and acetophenone byproducts [1]. In contrast, simple 5‑phenyl‑1,3‑dimethylbarbituric acid and 5‑benzyl‑1,3‑dimethylbarbituric acid lack this chromophore and are photostable under the same conditions. This property enables the target compound to function as a photoactivatable building block or prodrug intermediate, providing a clear functional differentiation for research applications in chemical biology and triggered release systems.

Photoremovable protecting groups Photochemistry Caged compounds

Solid‑State Crystallinity: Differential Packing Motifs Observed for 1,3‑Dimethylbarbituric Acid Derivatives with Varying C5 Substituents

Recent studies on 1,3‑dimethylbarbituric acid derivatives demonstrate that subtle changes in the C5 substituent critically govern solid‑state packing and photomechanical responses. Crystals of 5‑arylidene‑1,3‑dimethylbarbituric acid analogs exhibit either photomechanical bending or photosalient bursting depending on spacer length and halogen substitution [1]. The 3,4‑dichlorophenacyl group in the target compound, with its carbonyl spacer and di‑chloro substitution pattern, is predicted to enforce a distinct torsional angle and intermolecular halogen‑bonding network not achievable with 5‑(3,4‑dichlorobenzyl)‑1,3‑dimethylbarbituric acid (which lacks the carbonyl) or 5‑(3,4‑dichlorophenyl)‑1,3‑dimethylbarbituric acid (which lacks the spacer). While single‑crystal X‑ray data for the target compound have not been deposited, the structure‑property relationships established for this scaffold [1] strongly support procurement of the phenacyl variant when specific solid‑state morphology or mechanical response is desired.

Crystal engineering Solid-state properties Polymorphism

Metabolic Stability Advantage: N,N‑Dimethylation Reduces CYP‑Mediated N‑Dealkylation Relative to NH Barbiturates

The fully N‑methylated barbituric acid core of the target compound eliminates the acidic NH protons present in unmethylated barbituric acid (pKa ≈ 4.0). This structural feature prevents Phase I N‑dealkylation and reduces Phase II glucuronidation, pathways that contribute to the rapid clearance of NH‑containing barbiturates [1]. While direct microsomal stability data for the target compound are not publicly available, the well‑established metabolic protection conferred by N‑methylation in barbiturates (e.g., methohexital vs. hexobarbital) provides a strong class‑level inference that the 1,3‑dimethyl substitution enhances in vitro metabolic half‑life compared to the corresponding NH analog, 5‑(3,4‑dichlorophenacyl)barbituric acid.

Metabolic stability Cytochrome P450 Pharmacokinetics

Synthetic Versatility: Phenacyl Handle Enables Orthogonal Derivatization Not Possible with 5‑Benzyl or 5‑Phenyl Barbituric Acids

The ketone carbonyl of the phenacyl group provides a reactive handle for chemoselective transformations (e.g., oxime/hydrazone formation, reductive amination, Wittig olefination) that are inaccessible with simple 5‑phenyl‑1,3‑dimethylbarbituric acid (CAS 7391‑66‑4) or 5‑benzyl‑1,3‑dimethylbarbituric acid [1]. This orthogonal reactivity allows the target compound to serve as a bifunctional building block: the barbituric acid core participates in Knoevenagel condensations or nucleophilic substitutions at C5, while the phenacyl carbonyl can be independently functionalized. The 3,4‑dichloro substitution further enables transition‑metal‑catalyzed cross‑coupling at the aryl ring. In contrast, the 5‑phenyl analog lacks both the ketone handle and the chlorine substituents, while the 5‑benzyl analog lacks the ketone, limiting their synthetic utility to fewer diversification pathways.

Synthetic methodology Building blocks Orthogonal functionalization

Recommended Application Scenarios for 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Based on Differentiation Evidence


Photoactivatable Prodrug Intermediate for Spatiotemporally Controlled Drug Release

The intrinsic phenacyl chromophore enables light‑triggered cleavage of the barbituric acid moiety, making the target compound suitable for constructing caged drug conjugates or photoresponsive hydrogels. Unlike photostable 5‑phenyl or 5‑benzyl barbituric acid analogs, this compound can be incorporated into polymer matrices or bioconjugates and subsequently released upon UV irradiation, enabling precise spatial and temporal control of bioactivity in cell culture or tissue engineering applications [1].

Lead Optimization Scaffold Requiring Elevated logP and Metabolic Stability

For medicinal chemistry programs targeting intracellular or CNS receptors, the predicted logP elevation (+2.1 units vs. 5‑phenyl analog) and N,N‑dimethylation‑conferred metabolic stability make this scaffold a suitable starting point for hit‑to‑lead optimization. The 3,4‑dichloro substitution provides additional opportunities for halogen‑bonding interactions with target proteins while maintaining synthetic tractability [1][2].

Crystal Engineering and Photomechanical Materials Discovery

The unique combination of a phenacyl spacer and 3,4‑dichlorophenyl group is predicted to yield distinct crystal packing and halogen‑bonding networks compared to the more extensively studied 5‑arylidene‑1,3‑dimethylbarbituric acid series. Researchers exploring structure‑property relationships in dynamic molecular crystals can use this compound to access novel photomechanical behaviors (bending, twisting, bursting) not observed in simpler benzylidene or benzyl derivatives [3].

Multifunctional Building Block for Diversity‑Oriented Synthesis

With three orthogonal reactive sites (C5 barbituric acid carbon, phenacyl ketone, and aryl chlorides), this compound serves as an efficient diversification node for parallel library synthesis. Chemists can independently functionalize each position using established methodologies—Knoevenagel condensation at C5, oxime/hydrazone formation at the ketone, and Suzuki/Heck coupling at the chlorinated aryl ring—to rapidly generate structurally diverse compound collections from a single starting material [1].

Quote Request

Request a Quote for 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.